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Compound of Interest

Compound Name: LY-195448

Cat. No.: B10752209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure,

properties, and biological activity of LY-195448, an experimental anti-tumor agent. The

information is intended to support research and development efforts in the fields of oncology

and cell biology.

Chemical Structure and Properties
LY-195448, also known by its chemical name 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-

methylbutyl)benzamide, is a small molecule with potential therapeutic applications.[1] Its

fundamental chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of LY-195448
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Property Value Source

Molecular Formula C₂₀H₂₆N₂O₂ [1][2]

Molecular Weight 326.43 g/mol [1][2]

IUPAC Name

4-(3-(2-Hydroxy-2-

phenyl)ethylamino-3-

methylbutyl)benzamide

[1]

CAS Number 111974-80-2 [1]

SMILES String

CC(C)

(CCc1ccc(cc1)C(=O)N)NC--

INVALID-LINK--O

[2]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Mechanism of Action: Inhibition of Microtubule
Assembly
LY-195448 exerts its cytotoxic effects by directly interfering with microtubule dynamics, a critical

process for cell division. The compound inhibits microtubule assembly, leading to a disruption

of the mitotic spindle and subsequent cell cycle arrest at the metaphase stage, specifically in

prometaphase.[2]

This mechanism of action is initiated by the direct binding of LY-195448 to tubulin, the protein

subunit of microtubules. This interaction prevents the polymerization of tubulin dimers into

microtubules, which are essential for the segregation of chromosomes during mitosis.[2] The

consequences of this inhibition at a cellular level include a noticeable reduction in the number

of microtubules. The remaining microtubules often appear kinked and curled, particularly

towards the cell periphery.[2]

The disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing the

cell from progressing to anaphase and leading to a prolonged mitotic arrest. This sustained
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arrest can ultimately trigger apoptosis (programmed cell death), contributing to the compound's

anti-tumor activity.
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Signaling pathway of LY-195448's mechanism of action.

Experimental Protocols
The following sections detail generalized experimental protocols relevant to the study of LY-
195448 and its effects on microtubule dynamics and cell proliferation.

Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule structures within cells, enabling the

assessment of the effects of compounds like LY-195448.

Materials:

Mammalian cells cultured on sterile glass coverslips

Phosphate-buffered saline (PBS)

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS with 0.1% Tween 20)

Primary antibody against α-tubulin

Fluorescently labeled secondary antibody

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Procedure:

Cell Culture and Treatment: Seed cells on coverslips and treat with desired concentrations of

LY-195448 for the appropriate duration. Include a vehicle-treated control group.

Fixation: Gently wash the cells with PBS and then fix using either paraformaldehyde for 10-

15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10752209?utm_src=pdf-body
https://www.benchchem.com/product/b10752209?utm_src=pdf-body
https://www.benchchem.com/product/b10752209?utm_src=pdf-body
https://www.benchchem.com/product/b10752209?utm_src=pdf-body
https://www.benchchem.com/product/b10752209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize

the cells with permeabilization buffer for 10 minutes.

Blocking: Wash with PBS and then incubate in blocking buffer for 1 hour at room

temperature to reduce non-specific antibody binding.

Primary Antibody Incubation: Incubate the coverslips with the primary anti-α-tubulin antibody

diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

Secondary Antibody Incubation: Wash three times with PBS containing 0.1% Tween 20

(PBST). Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer

for 1 hour at room temperature, protected from light.

Counterstaining: Wash three times with PBST. Incubate with DAPI solution for 5 minutes to

stain the nuclei.

Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using

antifade mounting medium.

Imaging: Visualize the stained cells using a fluorescence microscope.

Cell Culture & Treatment Fixation Permeabilization Blocking Primary Antibody Secondary Antibody Counterstaining Mounting & Imaging

Click to download full resolution via product page

Experimental workflow for immunofluorescence staining.

Microtubule Reassembly Assay
This assay is used to assess the rate of microtubule regrowth following depolymerization,

providing insight into the inhibitory effects of a compound on microtubule dynamics.

Materials:

Cultured cells

Nocodazole (or another microtubule-depolymerizing agent)
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Cell culture medium

Fixation and immunofluorescence staining reagents (as described in Protocol 3.1)

Procedure:

Depolymerization: Treat cells with a concentration of nocodazole sufficient to depolymerize

the microtubule network (e.g., 10 µM) for a period of 1-4 hours.

Washout: Remove the nocodazole-containing medium and wash the cells several times with

warm, drug-free medium to initiate microtubule reassembly.

Time-Course Fixation: At various time points after washout (e.g., 0, 1, 5, 15, and 30

minutes), fix separate sets of cells.

Immunofluorescence Staining: Perform immunofluorescence staining for α-tubulin as

described in Protocol 3.1 to visualize the extent of microtubule regrowth at each time point.

Analysis: Compare the rate and extent of microtubule reassembly in cells treated with LY-
195448 (administered during the washout phase) to control cells.
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Workflow for the microtubule reassembly assay.

Generation of Drug-Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to a

cytotoxic agent, which can be used to study mechanisms of resistance.

Materials:

Parental cancer cell line

LY-195448

Cell culture medium and supplements

Cell culture flasks and plates
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Cryopreservation medium

Procedure:

Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of LY-
195448 for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-

Glo).

Initial Exposure: Begin by continuously exposing the parental cell line to a low concentration

of LY-195448 (e.g., the IC10 or IC20).

Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily,

gradually increase the concentration of LY-195448 in the culture medium. This is typically

done in a stepwise manner, allowing the cells to recover and resume growth at each new

concentration.

Monitoring and Maintenance: Regularly monitor the cells for signs of toxicity and

proliferation. Maintain the cultures by passaging them as they reach confluence.

Cryopreservation: At each successful step of increased resistance, cryopreserve a batch of

cells. This provides a backup at various resistance levels.

Characterization: Once a desired level of resistance is achieved (often several-fold higher

than the parental IC50), the resistant cell line should be characterized to confirm the

resistance phenotype and investigate the underlying mechanisms.
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Logical relationship in generating drug-resistant cell lines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [LY-195448: A Technical Guide to its Chemical Profile
and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10752209#ly-195448-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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